molecular formula C10H22O2Sn B3356439 (Acetyloxy)(butyl)diethylstannane CAS No. 6659-33-2

(Acetyloxy)(butyl)diethylstannane

Cat. No. B3356439
CAS RN: 6659-33-2
M. Wt: 292.99 g/mol
InChI Key: DBUQSUOAUHCEJL-UHFFFAOYSA-M
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Description

“(Acetyloxy)(butyl)diethylstannane” is a complex organic compound. It likely contains an acetoxy group (AcO or OAc; IUPAC name: acetyloxy ), which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . The “butyl” part suggests the presence of a four-carbon alkyl radical or substituent group with a general chemical formula −C4H9 .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the acetoxy group could potentially undergo reactions involving its carbonyl group . The butyl group could potentially undergo reactions such as substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors that could be relevant include its molecular weight, density, melting and boiling points, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with “(Acetyloxy)(butyl)diethylstannane” would depend on its exact molecular structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “(Acetyloxy)(butyl)diethylstannane” would depend on its potential applications. For example, if it has potential uses in medicine or industry, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .

properties

IUPAC Name

[butyl(diethyl)stannyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.C2H4O2.2C2H5.Sn/c1-3-4-2;1-2(3)4;2*1-2;/h1,3-4H2,2H3;1H3,(H,3,4);2*1H2,2H3;/q;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUQSUOAUHCEJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CC)(CC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586682
Record name (Acetyloxy)(butyl)diethylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6659-33-2
Record name (Acetyloxy)(butyl)diethylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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